molecular formula C10H13BrO3 B14667460 2-(5-Bromofuran-2-yl)-5,5-dimethyl-1,3-dioxane CAS No. 41835-45-4

2-(5-Bromofuran-2-yl)-5,5-dimethyl-1,3-dioxane

Cat. No.: B14667460
CAS No.: 41835-45-4
M. Wt: 261.11 g/mol
InChI Key: DRZPFATXYJGPIL-UHFFFAOYSA-N
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Description

2-(5-Bromofuran-2-yl)-5,5-dimethyl-1,3-dioxane is an organic compound characterized by a brominated furan ring attached to a dioxane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromofuran-2-yl)-5,5-dimethyl-1,3-dioxane typically involves the bromination of a furan derivative followed by a cyclization reaction to form the dioxane ring. One common method includes:

    Bromination: The furan ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Cyclization: The brominated furan is then reacted with a suitable diol (e.g., 2,2-dimethyl-1,3-propanediol) under acidic conditions to form the dioxane ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient bromination and cyclization processes. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromofuran-2-yl)-5,5-dimethyl-1,3-dioxane undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated furan derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base (e.g., sodium hydroxide) are employed.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Hydrogenated furan derivatives.

    Substitution: Amino or thio derivatives of the original compound.

Scientific Research Applications

2-(5-Bromofuran-2-yl)-5,5-dimethyl-1,3-dioxane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Bromofuran-2-yl)-5,5-dimethyl-1,3-dioxane involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the dioxane ring contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Bromofuran-2-yl)-1,3-dioxolane: Similar structure but with a dioxolane ring instead of a dioxane ring.

    2-(5-Bromofuran-2-yl)-5,5-dimethyl-1,3-dioxolane: Another variant with slight structural differences.

Uniqueness

2-(5-Bromofuran-2-yl)-5,5-dimethyl-1,3-dioxane is unique due to its specific combination of a brominated furan ring and a dioxane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthesis and research.

Properties

CAS No.

41835-45-4

Molecular Formula

C10H13BrO3

Molecular Weight

261.11 g/mol

IUPAC Name

2-(5-bromofuran-2-yl)-5,5-dimethyl-1,3-dioxane

InChI

InChI=1S/C10H13BrO3/c1-10(2)5-12-9(13-6-10)7-3-4-8(11)14-7/h3-4,9H,5-6H2,1-2H3

InChI Key

DRZPFATXYJGPIL-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(OC1)C2=CC=C(O2)Br)C

Origin of Product

United States

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